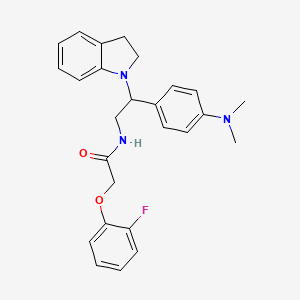

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

CAS No.: 1005305-47-4

Cat. No.: VC4804329

Molecular Formula: C26H28FN3O2

Molecular Weight: 433.527

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005305-47-4 |

|---|---|

| Molecular Formula | C26H28FN3O2 |

| Molecular Weight | 433.527 |

| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |

| Standard InChI | InChI=1S/C26H28FN3O2/c1-29(2)21-13-11-20(12-14-21)24(30-16-15-19-7-3-5-9-23(19)30)17-28-26(31)18-32-25-10-6-4-8-22(25)27/h3-14,24H,15-18H2,1-2H3,(H,28,31) |

| Standard InChI Key | MNDHFNAKTSVGJS-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C43 |

Introduction

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound with a molecular formula of C26H28FN3O2 and a molecular weight of 433.5 g/mol . This compound integrates various functional groups, including a dimethylamino group, an indoline moiety, and a 2-fluorophenoxyacetamide structure, which contribute to its potential chemical reactivity and biological activity.

Synthesis and Chemical Reactions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, requiring careful optimization of reaction conditions to maximize yield and purity. Common reagents for similar reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Research Findings and Future Directions

Currently, there is no detailed scientific research available on the mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide. Further studies are needed to elucidate its specific mechanisms of action and therapeutic potentials. The compound's unique combination of functional groups makes it an interesting subject for future investigations into its biological activity and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume